An In-Depth Technical Guide to 3-Bromo-6-iodo-2-methylanisole (CAS 1823403-07-1): A Versatile Building Block for Modern Drug Discovery
An In-Depth Technical Guide to 3-Bromo-6-iodo-2-methylanisole (CAS 1823403-07-1): A Versatile Building Block for Modern Drug Discovery
Introduction
3-Bromo-6-iodo-2-methylanisole is a highly functionalized aromatic compound that serves as a potent building block for researchers in synthetic and medicinal chemistry. Its structure, featuring a trisubstituted anisole core with two distinct halogen atoms (bromine and iodine), offers a platform for intricate molecular engineering. The strategic placement of the methyl, methoxy, bromo, and iodo groups provides chemists with multiple reactive handles, enabling the construction of complex molecular architectures.
This guide provides an in-depth analysis of 3-Bromo-6-iodo-2-methylanisole, covering its physicochemical properties, the strategic importance of its halogenated structure in drug design, a plausible synthetic pathway, its reactivity in key chemical transformations, and essential safety protocols. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this compound's unique characteristics in their work.
Physicochemical Properties
The fundamental properties of 3-Bromo-6-iodo-2-methylanisole are summarized below. While comprehensive experimental data for this specific molecule is not widely published, its core attributes can be defined from supplier information and chemical structure analysis.
| Property | Value | Source |
| CAS Number | 1823403-07-1 | [1][2] |
| Molecular Formula | C₈H₈BrIO | [1][2] |
| Molecular Weight | 326.96 g/mol | [1][2] |
| Purity | Commercially available at ≥95% | [1][3] |
| Appearance | Data not available; related bromoanisoles are typically liquids or solids. | [4] |
| Solubility | Data not available; expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. | |
| Melting Point | Data not available. | |
| Boiling Point | Data not available. |
The Strategic Importance of Halogenation in Medicinal Chemistry
The incorporation of halogen atoms into drug candidates is a cornerstone of modern medicinal chemistry, a strategy used to enhance the therapeutic profile of lead compounds.[5][6] A significant number of drugs approved by the FDA contain halogens, underscoring their importance in treating a wide range of diseases.[7]
Halogens influence several key drug-like properties:
-
Metabolic Stability: The introduction of a halogen, particularly fluorine or chlorine, at a metabolically susceptible position can block enzymatic degradation, thereby increasing the drug's half-life and bioavailability.
-
Binding Affinity: Halogen atoms can occupy specific pockets within a biological target's binding site, increasing ligand potency through favorable steric interactions.[5][8]
-
Lipophilicity: Halogenation generally increases a molecule's lipophilicity, which can modulate its ability to cross cell membranes and the blood-brain barrier.
-
Halogen Bonding: This is a non-covalent interaction where a halogen atom acts as an electrophilic "donor" to a Lewis basic "acceptor" (e.g., an oxygen or nitrogen atom on a protein backbone). This interaction is now recognized as a significant contributor to the stability of ligand-target complexes, offering a rational approach to improving binding affinity.[8][9]
The presence of both bromine and iodine on the 3-Bromo-6-iodo-2-methylanisole scaffold makes it an exceptionally valuable tool for exploring these structure-activity relationships in drug discovery programs.
Proposed Synthesis and Mechanistic Rationale
A plausible route begins with the commercially available starting material, 2-methylanisole.
Causality Behind Experimental Choices:
-
Step 1: Iodination. The first halogenation is directed to the most activated position. In 2-methylanisole, the C6 position (para to the methoxy group) is the most sterically accessible and electronically activated site for electrophilic substitution. N-Iodosuccinimide (NIS) in the presence of an acid catalyst like trifluoroacetic acid (TFA) is an effective and relatively mild reagent for iodinating activated aromatic rings.
-
Step 2: Bromination. With the C6 position blocked, the next electrophilic substitution will be directed by both the methoxy and methyl groups. The C3 and C5 positions are activated. The C3 position is ortho to the methyl group and meta to the iodo group, while the C5 position is meta to both the methyl and methoxy groups. The C3 position is therefore more activated. N-Bromosuccinimide (NBS) is a standard reagent for the bromination of activated aromatic rings.
Experimental Protocol: Proposed Synthesis
Disclaimer: This protocol is hypothetical and should be optimized under appropriate laboratory safety conditions.
Step 1: Synthesis of 6-Iodo-2-methylanisole
-
To a solution of 2-methylanisole (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add N-Iodosuccinimide (NIS, 1.1 eq).
-
Slowly add trifluoroacetic acid (TFA, 0.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-iodo-2-methylanisole.
Step 2: Synthesis of 3-Bromo-6-iodo-2-methylanisole
-
Dissolve the 6-iodo-2-methylanisole (1.0 eq) from the previous step in acetonitrile (0.3 M).
-
Add N-Bromosuccinimide (NBS, 1.1 eq) to the solution.
-
Heat the mixture to reflux and stir for 8-12 hours, monitoring by TLC.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the final product, 3-Bromo-6-iodo-2-methylanisole.
Reactivity and Synthetic Utility: A Platform for Sequential Cross-Coupling
The primary value of 3-Bromo-6-iodo-2-methylanisole in drug development lies in its capacity as a scaffold for building molecular complexity through sequential cross-coupling reactions. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond towards oxidative addition to a Palladium(0) catalyst. This differential reactivity allows for selective functionalization, first at the iodo-substituted position, followed by a subsequent, distinct reaction at the bromo-substituted position.
Self-Validating Protocol: Selective Suzuki Coupling at the C-I Position
This protocol describes a model reaction that can be used to validate the selective reactivity of the C-I bond.
-
Reaction Setup: To an oven-dried flask, add 3-Bromo-6-iodo-2-methylanisole (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.
-
Solvent and Catalyst Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v, 0.1 M) via syringe. Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) under a positive pressure of inert gas.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 2-4 hours.
-
Validation (In-Process Check): Monitor the reaction progress by TLC. A successful reaction will show the consumption of the starting material and the appearance of a new, less polar spot corresponding to the product. A co-spotted lane with the starting material is crucial for comparison.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification and Confirmation: Purify the crude material via flash column chromatography. Characterize the purified product by ¹H NMR and Mass Spectrometry. The ¹H NMR should show new aromatic protons from the phenyl group and the disappearance of the characteristic downfield shift of the proton ortho to the iodine. The mass spectrum should correspond to the molecular weight of 3-bromo-2-methyl-6-phenylanisole. The presence of the bromine atom can be confirmed by the isotopic pattern in the mass spectrum.
Spectroscopic Characterization (Predictive Analysis)
While experimental spectra must be obtained for definitive characterization, the key features of the ¹H and ¹³C NMR spectra can be predicted based on the structure and known substituent effects.
| ¹H NMR Prediction | ||
| Proton | Predicted δ (ppm) | Multiplicity |
| Aromatic H (C4-H) | 7.6 - 7.8 | d (doublet) |
| Aromatic H (C5-H) | 6.8 - 7.0 | d (doublet) |
| Methoxy (-OCH₃) | 3.8 - 4.0 | s (singlet) |
| Methyl (-CH₃) | 2.2 - 2.4 | s (singlet) |
| ¹³C NMR Prediction | |
| Carbon | Predicted δ (ppm) |
| C-O (C1) | 155 - 160 |
| C-CH₃ (C2) | 125 - 130 |
| C-Br (C3) | 115 - 120 |
| C-H (C4) | 138 - 142 |
| C-H (C5) | 110 - 115 |
| C-I (C6) | 90 - 95 |
| -OCH₃ | 55 - 60 |
| -CH₃ | 15 - 20 |
Safety, Handling, and Storage
No specific Safety Data Sheet (SDS) is available for 3-Bromo-6-iodo-2-methylanisole. Therefore, handling precautions must be based on data from structurally analogous compounds. Halogenated aromatic compounds should always be treated as potentially hazardous.
| Hazard Information Based on Analogous Compounds |
| Hazard Statements |
| H312: Harmful in contact with skin.[3] |
| H315: Causes skin irritation.[3][11] |
| H319: Causes serious eye irritation.[3][11] |
| H332: Harmful if inhaled.[3] |
| H335: May cause respiratory irritation.[3][11] |
| Signal Word |
| Danger or Warning |
Safe Handling Protocols:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[3]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][14]
-
Keep away from heat, sparks, open flames, and strong oxidizing agents.[12][13]
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations. This material may be considered hazardous waste.
Incompatible Materials:
Hazardous Decomposition Products:
-
Combustion may produce toxic fumes of carbon oxides, hydrogen bromide, and hydrogen iodide.[3]
Conclusion
3-Bromo-6-iodo-2-methylanisole is more than just a chemical; it is a strategic tool for innovation in pharmaceutical research. Its densely functionalized core, characterized by the orthogonal reactivity of its two halogen substituents, provides a reliable and versatile platform for constructing novel and complex molecules. For scientists engaged in lead optimization and the development of new chemical entities, this compound offers a direct route to diverse libraries of drug-like molecules. By understanding its properties, reactivity, and handling requirements, researchers can safely and effectively unlock its considerable potential in the quest for next-generation therapeutics.
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